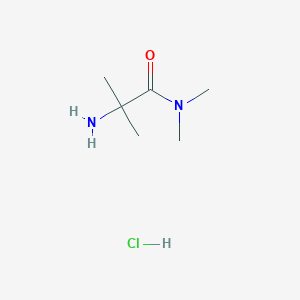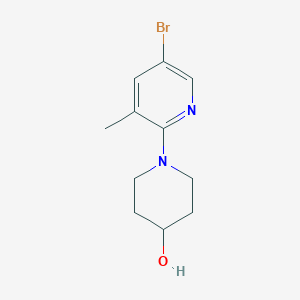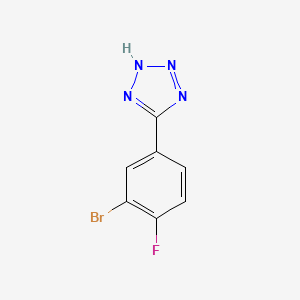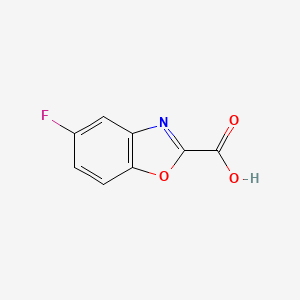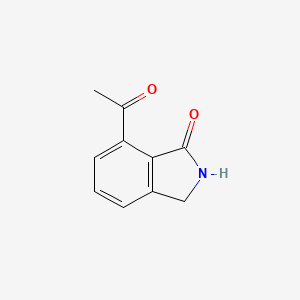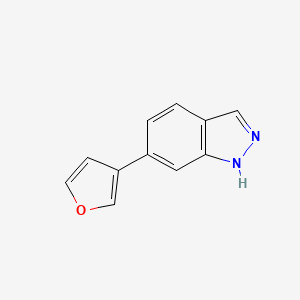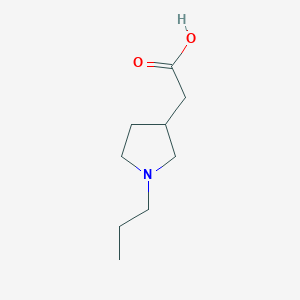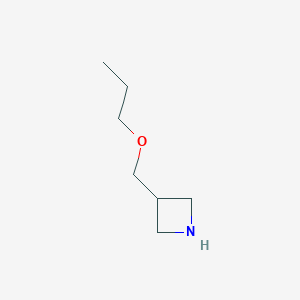
3-(Propoxymethyl)azetidine
Overview
Description
Synthesis Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Molecular Structure Analysis
The molecular structure of 3-(Propoxymethyl)azetidine is characterized by a four-membered ring containing a nitrogen atom . The molecular formula is C7H15NO , and the molecular weight is 129.20000 .
Scientific Research Applications
Neuroprotection in Ischemic Stroke
3-(Propoxymethyl)azetidine has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. Researchers have found that derivatives like KHG26792 can significantly reduce brain damage caused by ischemia/reperfusion (I/R) injury. This compound appears to inhibit apoptotic cell death, modulate inflammation, scavenge free radicals, and improve brain energy metabolism, which are crucial for protecting the brain against ischemic injury .
Anti-Inflammatory Effects in Microglia
Another application is in the modulation of microglial activation. Microglia are the primary immune cells in the brain, and their overactivation can lead to neuroinflammation, which is implicated in various neurodegenerative diseases. 3-(Propoxymethyl)azetidine derivatives have shown potential in suppressing the activation of microglia, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species .
Antioxidant Properties
The compound has also been researched for its antioxidant properties. By upregulating the activity of superoxide dismutase (SOD) and catalase, it enhances the brain’s endogenous antioxidant systems. This is particularly beneficial in conditions where oxidative stress is a major pathological factor, such as in neurodegenerative diseases .
Mitochondrial Function Enhancement
3-(Propoxymethyl)azetidine has been found to improve mitochondrial function, which is vital for cellular energy production. Enhancing mitochondrial ATP levels, Na+, K±ATPase, and cytochrome c oxidase activities can have therapeutic implications in diseases where mitochondrial dysfunction is prevalent .
Modulation of Signal Pathways
This compound affects various signaling pathways, including those involved in cell survival and apoptosis. For instance, it has been shown to upregulate phospho-Akt, a key protein in the cell survival pathway, and downregulate inducible nitric oxide synthase (iNOS), which is often associated with inflammatory responses .
Reduction of Oxidative Damage
In addition to its antioxidant properties, 3-(Propoxymethyl)azetidine helps reduce oxidative damage directly by attenuating protein nitration and reactive oxygen species production. This can be particularly beneficial in acute conditions like stroke or chronic neurodegenerative disorders .
Protection Against Hypoxia-Induced Toxicity
The compound offers protection against hypoxia-induced toxicity, which is a condition where tissues are deprived of adequate oxygen supply. It has been shown to reduce the expression and activity of caspase-3, a key enzyme in the apoptotic pathway, under hypoxic conditions .
Potential in Drug Discovery
Lastly, the structural features of 3-(Propoxymethyl)azetidine make it a valuable scaffold for drug discovery. Its ability to cross the blood-brain barrier and modulate various biological processes provides a foundation for developing new therapeutic agents for central nervous system disorders .
Mechanism of Action
Target of Action
The primary targets of 3-(Propoxymethyl)azetidine, also known as KHG26792, are the NFAT and MAPK pathways through the P2X7 receptor in microglia . These pathways play a crucial role in the inflammatory response and cellular stress response .
Mode of Action
3-(Propoxymethyl)azetidine interacts with its targets by inhibiting the ATP-induced activation of the NFAT and MAPK pathways . This results in a significant reduction in inflammation and oxidative stress .
Biochemical Pathways
The compound affects several biochemical pathways. It upregulates the activities of superoxide dismutase (SOD) and catalase, two key antioxidant enzymes, and increases the level of glutathione (GSH), a major cellular antioxidant . It also upregulates p-Akt, a protein involved in cell survival pathways . Furthermore, it increases the mitochondrial ATP level and the activities of Na+, K±ATPase and cytochrome c oxidase, which are crucial for energy metabolism .
Result of Action
3-(Propoxymethyl)azetidine has several molecular and cellular effects. It significantly improves neurological deficits and brain edema and suppresses ischemia/reperfusion-induced apoptosis . It also reduces the expression and activity of caspase-3, a key enzyme involved in apoptosis . Moreover, it reduces the expression of inducible nitric oxide synthase, which is associated with reduced nitric oxide accumulation .
Action Environment
The action of 3-(Propoxymethyl)azetidine is influenced by environmental factors such as the presence of ATP and the state of hypoxia . Its protective effects against hypoxia-induced toxicity suggest that it may be particularly effective in environments where oxygen levels are low .
Future Directions
properties
IUPAC Name |
3-(propoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-9-6-7-4-8-5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCYANINLVXQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696403 | |
| Record name | 3-(Propoxymethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propoxymethyl)azetidine | |
CAS RN |
897086-93-0 | |
| Record name | 3-(Propoxymethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)



![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
